The compound (2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroperoxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with potential pharmacological applications. It is notable for its structural intricacies and its potential role in medicinal chemistry.
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
A common synthetic route may involve starting from a precursor containing the oxane structure, followed by selective reactions that introduce the desired functional groups while maintaining stereochemical integrity. The synthesis requires careful control of reaction conditions to avoid unwanted side reactions.
The molecular formula for this compound is . Its structure can be represented using various chemical notation systems:
C[C@H]1[C@@H](O)[C@H](O)[C@@H](CO)O[C@H]1C1=CC=C(SC(C(C)=C)C)=C1InChI=1S/C20H24O6S/c1-11(2)19-17(23)18(24)16(22)15(20(19)25)14(12-8-9-13(21)10-12)26-19/h8-10,15-19,21-24H,11-14H2,1-2H3/t15-,16+,17-,18+,19+/m0/s1The structural analysis reveals multiple chiral centers which contribute to its stereochemistry. The presence of fluorine enhances its biological activity by influencing lipophilicity and receptor interactions.
The compound participates in several chemical reactions:
Reaction conditions such as temperature, solvent choice, and catalysts significantly influence the yield and purity of the synthesized product. For example, using Lewis acids can facilitate certain substitutions while minimizing side reactions.
The mechanism of action for this compound is likely related to its ability to modulate signaling pathways involved in inflammation and metabolic regulation. It may act by:
Studies suggest that compounds with similar structures demonstrate significant activity against diabetic conditions by enhancing insulin sensitivity and reducing blood glucose levels .
This compound has potential applications in:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2